molecular formula C30H22N2O6S B11590015 methyl 2-{1-[3-(benzyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-{1-[3-(benzyloxy)phenyl]-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11590015
M. Wt: 538.6 g/mol
InChI Key: GHQVBFMZCLNTKG-UHFFFAOYSA-N
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Description

METHYL 2-{1-[3-(BENZYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups, including a benzyl ether, a chromeno-pyrrole system, and a thiazole ring

Preparation Methods

The synthesis of METHYL 2-{1-[3-(BENZYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the chromeno-pyrrole core: This can be achieved through a cyclization reaction involving appropriate starting materials such as substituted phenols and amino acids.

    Introduction of the benzyl ether group: This step involves the protection of the phenolic hydroxyl group using benzyl bromide in the presence of a base.

    Formation of the thiazole ring: This can be accomplished through a cyclization reaction involving a thioamide and an α-haloketone.

    Final esterification: The carboxylic acid group is esterified using methanol and a suitable catalyst.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

METHYL 2-{1-[3-(BENZYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the benzyl ether group using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form new ring systems under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and bases (e.g., sodium hydroxide, potassium carbonate). Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

METHYL 2-{1-[3-(BENZYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases, including cancer, infectious diseases, and neurological disorders.

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of METHYL 2-{1-[3-(BENZYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: It can inhibit or activate enzymes involved in key metabolic pathways.

    Interaction with receptors: The compound can bind to cell surface or intracellular receptors, modulating signal transduction pathways.

    DNA/RNA binding: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

METHYL 2-{1-[3-(BENZYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Chromeno-pyrrole derivatives: These compounds share the chromeno-pyrrole core structure and may have similar biological activities.

    Thiazole-containing compounds: Compounds with a thiazole ring are known for their diverse biological activities and can be used as reference compounds.

    Benzyl ether derivatives: These compounds have a benzyl ether group and can be used to study the effects of this functional group on biological activity.

The uniqueness of METHYL 2-{1-[3-(BENZYLOXY)PHENYL]-3,9-DIOXO-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these functional groups, which may result in unique biological and chemical properties.

Properties

Molecular Formula

C30H22N2O6S

Molecular Weight

538.6 g/mol

IUPAC Name

methyl 2-[3,9-dioxo-1-(3-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C30H22N2O6S/c1-17-27(29(35)36-2)39-30(31-17)32-24(19-11-8-12-20(15-19)37-16-18-9-4-3-5-10-18)23-25(33)21-13-6-7-14-22(21)38-26(23)28(32)34/h3-15,24H,16H2,1-2H3

InChI Key

GHQVBFMZCLNTKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=CC=C5)OCC6=CC=CC=C6)C(=O)OC

Origin of Product

United States

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